- Pharmaceutical composition having anti-cancer immunostimulating effect and/or immune checkpoint inhibition potentiating effect, World Intellectual Property Organization, , ,

Cas no 944560-99-0 (Propargyl-PEG6-alcohol)

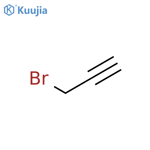

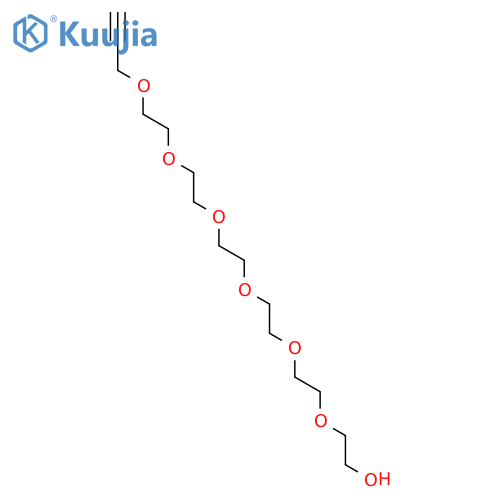

Propargyl-PEG6-alcohol structure

Nombre del producto:Propargyl-PEG6-alcohol

Número CAS:944560-99-0

MF:C15H28O7

Megavatios:320.378625869751

MDL:MFCD22574806

CID:2357719

PubChem ID:44475517

Propargyl-PEG6-alcohol Propiedades químicas y físicas

Nombre e identificación

-

- HO-PEG6-Propyne

- 3,6,9,12,15,18-Hexaoxa-20-henicosyn-1-ol

- Hexaethylene glycol propargyl ether

- Propargyl-PEG7-alcohol

- Propargyl-PEG6-alcohol

- BP-20719

- C70487

- SB67144

- HC inverted exclamation markOC-CH2-PEG6-OH

- 3,6,9,12,15,18-hexaoxahenicos-20-yn-1-ol

- HC identical withC-CH2-PEG6-OH

- HY-130382

- Propargyl-PEG6-OH

- 944560-99-0

- MS-24734

- AKOS040742495

- 2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

- USWWECGLRVWCRJ-UHFFFAOYSA-N

- SY273031

- CS-0107565

- SCHEMBL193907

- MFCD22574806

-

- MDL: MFCD22574806

- Renchi: 1S/C15H28O7/c1-2-4-17-6-8-19-10-12-21-14-15-22-13-11-20-9-7-18-5-3-16/h1,16H,3-15H2

- Clave inchi: USWWECGLRVWCRJ-UHFFFAOYSA-N

- Sonrisas: C#CCOCCOCCOCCOCCOCCOCCO

Atributos calculados

- Calidad precisa: 320.184

- Masa isotópica única: 320.184

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 7

- Recuento de átomos pesados: 22

- Cuenta de enlace giratorio: 18

- Complejidad: 252

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 75.6A^2

- Peso molecular: 320.38

- Xlogp3: -1.2

Propargyl-PEG6-alcohol PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-20719-1g |

Propargyl-PEG7-alcohol |

944560-99-0 | 98% | 1g |

6982.0CNY | 2021-07-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1178205-100mg |

Propargyl-PEG6-alcohol |

944560-99-0 | 97% | 100mg |

¥125.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1178205-1g |

Propargyl-PEG6-alcohol |

944560-99-0 | 97% | 1g |

¥1029.00 | 2024-04-24 | |

| XI AN KANG FU NUO Biotechnology Co., Ltd. | BPP-23-5g |

Propargyl-PEG7-alcohol |

944560-99-0 | >98.00% | 5g |

¥2170.0 | 2023-09-19 | |

| MedChemExpress | HY-130382-50mg |

Propargyl-PEG6-alcohol |

944560-99-0 | ≥97.0% | 50mg |

¥220 | 2024-04-15 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-20719-500mg |

Propargyl-PEG7-alcohol |

944560-99-0 | 98% | 500mg |

3990CNY | 2021-05-07 | |

| MedChemExpress | HY-130382-250mg |

Propargyl-PEG6-alcohol |

944560-99-0 | ≥97.0% | 250mg |

¥227 | 2024-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1178205-250mg |

Propargyl-PEG6-alcohol |

944560-99-0 | 97% | 250mg |

¥245.00 | 2024-04-24 | |

| MedChemExpress | HY-130382-100mg |

Propargyl-PEG6-alcohol |

944560-99-0 | ≥97.0% | 100mg |

¥108 | 2024-07-20 | |

| eNovation Chemicals LLC | D619435-1g |

2-(2-(2-(2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethanol |

944560-99-0 | 95% | 1g |

$560 | 2024-07-21 |

Propargyl-PEG6-alcohol Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide , Tetrahydrofuran ; 0 °C; 30 min, rt; rt → 0 °C

1.2 0 °C; overnight, rt

1.2 0 °C; overnight, rt

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 30 min, rt

1.2 rt; overnight, rt

1.2 rt; overnight, rt

Referencia

- Compositions and methods for preparation of drug-antibody conjugates for cancer treatment, World Intellectual Property Organization, , ,

Synthetic Routes 3

Condiciones de reacción

Referencia

- Preparation of glycopeptides comprising cleavable linker and uses thereof, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C

1.2 Solvents: Toluene ; 0 °C; 0 °C → rt; 3 h, rt

1.2 Solvents: Toluene ; 0 °C; 0 °C → rt; 3 h, rt

Referencia

- Methods and compositions for protein labeling with fluorine 18, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C

1.2 0 °C; 0 °C → rt; 20 h, rt

1.3 Reagents: Water

1.2 0 °C; 0 °C → rt; 20 h, rt

1.3 Reagents: Water

Referencia

- Selective Inhibition of Escherichia coli RNA and DNA Topoisomerase I by Hoechst 33258 Derived Mono- and Bisbenzimidazoles, Journal of Medicinal Chemistry, 2017, 60(12), 4904-4922

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 30 min, rt

1.2 Solvents: Toluene , Tetrahydrofuran ; 20 h, rt

1.2 Solvents: Toluene , Tetrahydrofuran ; 20 h, rt

Referencia

- Low Fouling Electrospun Scaffolds with Clicked Bioactive Peptides for Specific Cell Attachment, Biomacromolecules, 2015, 16(7), 2109-2118

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 15 min, 0 °C

1.2 Solvents: Toluene ; 0 °C; 0 °C → rt; 3 h, rt

1.2 Solvents: Toluene ; 0 °C; 0 °C → rt; 3 h, rt

Referencia

- A Modular Platform for the Rapid Site-Specific Radiolabeling of Proteins with 18F Exemplified by Quantitative Positron Emission Tomography of Human Epidermal Growth Factor Receptor 2, Journal of Medicinal Chemistry, 2009, 52(19), 5816-5825

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; reflux

Referencia

- Synthesis and anticancer activity of glucosylated podophyllotoxin derivatives linked via 4β-triazole rings, Molecules, 2013, 18(11), 13992-14012

Synthetic Routes 9

Condiciones de reacción

Referencia

- Antibody-drug conjugates comprising anti-B7-H3 antibodies, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condiciones de reacción

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, rt; 1 h, rt

1.2 Solvents: Tetrahydrofuran ; 1 h, rt; 1 h, rt; 15 h, 60 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 °C

1.2 Solvents: Tetrahydrofuran ; 1 h, rt; 1 h, rt; 15 h, 60 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; 60 °C

Referencia

- Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery, Organic & Biomolecular Chemistry, 2013, 11(7), 1116-1126

Synthetic Routes 11

Condiciones de reacción

Referencia

- Preparation of glycosides comprising cleavable linker and uses thereof as β-galactosidase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condiciones de reacción

Referencia

- Surfaces presenting α-phenyl mannoside derivatives enable formation of stable, high coverage, non-pathogenic Escherichia coli biofilms against pathogen colonization, Biomaterials Science, 2015, 3(6), 842-851

Synthetic Routes 13

Condiciones de reacción

Referencia

- Preparation of glycosides comprising cleavable linker and uses thereof as bioconjugate drugs, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt

Referencia

- Fused heterocyclic benzodiazepine derivatives and uses thereof, World Intellectual Property Organization, , ,

Propargyl-PEG6-alcohol Raw materials

Propargyl-PEG6-alcohol Preparation Products

Propargyl-PEG6-alcohol Literatura relevante

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

5. Book reviews

944560-99-0 (Propargyl-PEG6-alcohol) Productos relacionados

- 2093047-92-6(5-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-10,11-dihydro-5H-dibenz[b,f]azepine)

- 1868006-09-0(3-(1-methyl-1H-pyrazol-3-yl)prop-2-enal)

- 2680524-90-5(benzyl N-methyl(oxo)(1r,3r)-3-(aminomethyl)cyclobutyl-lambda6-sulfanylidenecarbamate)

- 439108-15-3(3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-butanoic Acid)

- 2138060-08-7(2-[(2-Tert-butyl-5-methylquinazolin-4-yl)sulfanyl]acetic acid)

- 597561-39-2(2-cyano-6-methyl-4-Pyridinecarboxylic acid methyl ester)

- 1806900-52-6(Methyl 5-(bromomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetate)

- 2580180-33-0(Tert-butyl 2-[(1s,3s)-3-aminocyclobutyl]acetate)

- 2918963-72-9(2-(4-Bromo-2-chloro-6-fluorophenyl)-1,3-dioxolane)

- 271775-43-0(N-(3-Nitrophenyl)-2-(pyridin-2-ylsulfanyl)acetamide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:944560-99-0)Propargyl-PEG6-alcohol

Pureza:99%/99%

Cantidad:5g/25g

Precio ($):522.0/1827.0